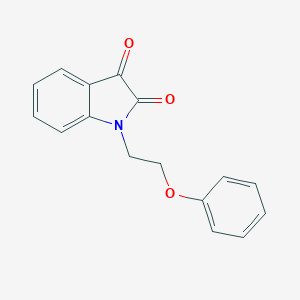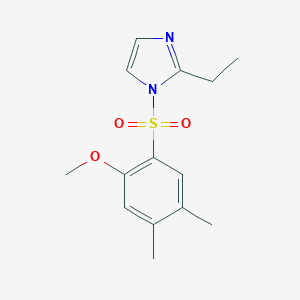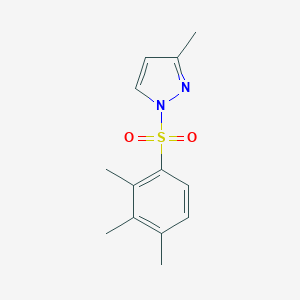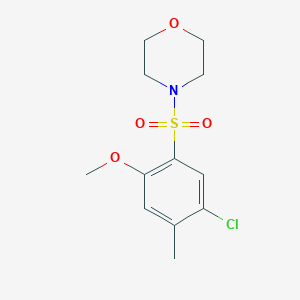
1-(2-phenoxyethyl)-1H-indole-2,3-dione
Overview
Description
The compound “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “2-phenoxyethyl” group attached to the indole ring suggests that this compound may have unique properties compared to simple indole derivatives.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, indole derivatives are often synthesized through methods such as the Fischer indole synthesis or the Madelung synthesis . The “2-phenoxyethyl” group could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” would likely feature an indole ring system with a “2-phenoxyethyl” group attached at the 1-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions and oxidations . The presence of the “2-phenoxyethyl” group may influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the indole ring and the “2-phenoxyethyl” group could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Versatility of Isatin and Its Derivatives
Isatin (1H-indole-2,3-diones) and its derivatives, such as 1-(2-phenoxyethyl)-1H-indole-2,3-dione, have garnered attention due to their unique heterocyclic structure and extensive biological activities. These compounds serve as fundamental building blocks for synthesizing a wide array of N-heterocycles. The derivatives undergo diverse reactions to form novel heterocyclic compounds, making them highly versatile in synthetic organic chemistry. Notable reactions include Pfitzinger, ring-opening, and ring expansion reactions, which have been subject to comprehensive literature reviews and studies, highlighting their significant synthetic versatility and potential for generating innovative compounds for further research (Sadeghian & Bayat, 2022).
Isatin as a Precursor for Pharmacologically Active Compounds
Isatin and its analogs are known as versatile substrates in the synthesis of various pharmacologically active compounds. Their significance lies in their role as precursors for a multitude of heterocyclic compounds with diverse biological activities. These activities include antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic properties. The synthesis methods of isatin and its role as a potent anticonvulsant agent have been well-documented, emphasizing its importance in the field of medicinal chemistry and drug development (Mathur & Nain, 2014).
Indole Synthesis and Classification
The indole nucleus, part of the isatin structure, is central to a myriad of bioactive compounds. The fascination with indole synthesis has led to the development of numerous methods, significantly contributing to the field of organic chemistry. A framework for the classification of all indole syntheses has been proposed, providing a comprehensive understanding of the various strategies and methodologies involved. This classification not only organizes the existing knowledge but also guides future research by helping chemists identify new approaches and understand the historical and current state of art in indole construction (Taber & Tirunahari, 2011).
Bioactivity and Therapeutic Importance of Isatin-Based Compounds
Isatin-based compounds, due to their pronounced therapeutic importance, have been the focus of numerous studies. These compounds exhibit a wide range of biological activities, including analgesic, anticancer, anti-inflammatory, antitubercular, antimicrobial, antifungal, and antiviral effects. The development of isatin-based analogs and derivatives has garnered attention for their potential as precursors in drug synthesis, leading to the creation of biologically significant compounds with fewer side effects and resistance issues (Chauhan et al., 2020).
Mechanism of Action
Target of Action
Phenoxyethyl derivatives, such as phenoxyethyl piperidine and morpholine, have been found to exhibit potent activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These targets play crucial roles in various biological processes, including neurotransmission and hormone regulation.
Mode of Action
Phenoxyethanol, a related compound, has been shown to have antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Biochemical Pathways
Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of related phenoxyethyl derivatives have been discussed in the literature . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Related phenoxyethyl derivatives have been associated with various pharmacological activities, including antitussive, anticancer, and anticholinergic effects .
Safety and Hazards
Future Directions
The potential applications and future directions for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as its biological activity. Indole derivatives are a rich source of biologically active compounds, suggesting that “this compound” could have potential applications in areas such as medicinal chemistry or material science .
Properties
IUPAC Name |
1-(2-phenoxyethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNITOWNTPEKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345572.png)

![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345578.png)
![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)




![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B345595.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)
![4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate](/img/structure/B345656.png)
